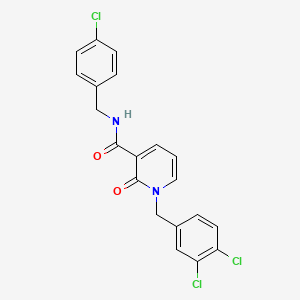
N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H15Cl3N2O2 and its molecular weight is 421.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338754-40-8) is a synthetic compound with potential biological activity. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C20H15Cl3N2O2
- Molecular Weight : 421.7 g/mol
- CAS Number : 338754-40-8
The compound features a pyridine ring substituted with chlorobenzyl groups, which may contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study on related thiazolidin derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa through both extrinsic and intrinsic pathways, suggesting a potential mechanism for this compound as an anticancer agent .
The compound is believed to interact with various molecular targets involved in cancer progression. This includes inhibition of key signaling pathways such as Wnt/β-catenin, which is crucial for tumor growth and metastasis. Similar compounds have shown effectiveness in inhibiting cell proliferation in colorectal cancer models .
In Vitro Studies
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are critical for understanding its potency:
Safety and Toxicology
The safety profile of this compound is yet to be fully elucidated. However, related compounds have shown promising safety indices in preclinical studies, indicating low toxicity at therapeutic doses .
Study 1: Anticancer Activity
In a recent study evaluating the anticancer activity of various pyridine derivatives, this compound was highlighted for its ability to significantly reduce tumor size in xenograft models when administered at specific doses over a treatment period .
Study 2: Mechanistic Insights
Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-6-3-13(4-7-15)11-24-19(26)16-2-1-9-25(20(16)27)12-14-5-8-17(22)18(23)10-14/h1-10H,11-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXDEMANUEENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













